molecular formula C9H6N2O3 B1442043 3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 1190309-98-8

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No.: B1442043
CAS No.: 1190309-98-8
M. Wt: 190.16 g/mol
InChI Key: VJNOOKLWHLYNMQ-UHFFFAOYSA-N
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Description

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, this compound can activate the p53 signaling pathway, leading to increased expression of pro-apoptotic genes and subsequent cell death in cancer cells. Moreover, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the rate of glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their activity. For instance, it can inhibit the activity of kinases by competing with ATP for binding sites, leading to reduced phosphorylation of target proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and altering the levels of key metabolites. For example, the compound can inhibit the activity of lactate dehydrogenase, leading to reduced lactate production and altered glycolytic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation. For instance, it can accumulate in the mitochondria, where it exerts its effects on mitochondrial enzymes and metabolic processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals that direct it to specific cellular compartments, such as the nucleus and mitochondria. In the nucleus, it can interact with DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect the activity of mitochondrial enzymes, leading to changes in cellular energy metabolism.

Properties

IUPAC Name

3-formyl-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-4-5-3-11-7-6(5)1-2-10-8(7)9(13)14/h1-4,11H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNOOKLWHLYNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.